2-Octen-4-ol, 2-methyl-

Description

Contextualization within Methyl-Branched Alkenols and Secondary Metabolites

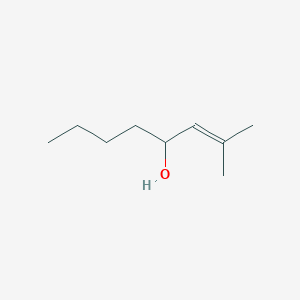

2-Octen-4-ol, 2-methyl- belongs to the chemical class of methyl-branched alkenols. This classification indicates a molecule with an alcohol functional group (-ol) and at least one carbon-carbon double bond (-en) in its carbon skeleton, which is also modified with a methyl group branch. nih.gov Specifically, its structure consists of an eight-carbon chain with a double bond at the second position, a hydroxyl group at the fourth carbon, and a methyl group at the second carbon. nih.gov

Methyl-branched alcohols and their derivatives are widespread in nature as secondary metabolites, particularly in insects and fungi. researchgate.netrsc.orgnih.gov In many organisms, these compounds are not produced in isolation but as part of a complex mixture of volatile organic compounds (VOCs). nih.gov Fungi, for instance, are known to produce a diverse array of C8 volatile compounds, including various octenols, which contribute to their characteristic odors and mediate ecological interactions. nih.gov The biosynthesis of branched-chain fatty acids, which can be precursors to these alcohols, is a known pathway in many bacteria and fungi. researchgate.netscielo.br

Significance in Chemical Ecology and Biological Systems Research

The true significance of a compound like 2-Octen-4-ol, 2-methyl- is best understood by examining the well-documented roles of its structural relatives in chemical ecology and other biological systems. Methyl-branched pheromones are a crucial and diverse group of signaling molecules used for species-specific communication by a vast range of insects, including beetles, moths, and ants. rsc.org The specific positioning and stereochemistry of the methyl branches and hydroxyl groups are often critical for biological activity, allowing for highly specific signaling in complex ecosystems. researchgate.netdiva-portal.org

Research into this class of compounds is vital for several reasons:

Pest Management: Many methyl-branched alkenols are potent insect pheromones. For example, several weevil species use methyl-branched secondary alcohols as aggregation pheromones. rsc.org The identification and synthesis of these compounds are key to developing species-specific lures for monitoring and managing agricultural and forestry pests, offering an environmentally benign alternative to broad-spectrum pesticides. researchgate.net

Understanding Symbiotic and Antagonistic Interactions: Volatile alcohols produced by microbes, including methyl-branched variants, can influence the growth of plants and other microorganisms. nih.gov Studying these interactions provides insight into the complex chemical negotiations that structure ecological communities.

Biotechnological Applications: Some fungi are known to produce methyl-branched aldehydes and alcohols that are sought after for their unique flavor and fragrance profiles. researchgate.net Research into the biosynthetic pathways of these compounds could lead to their biotechnological production for the food and cosmetic industries. researchgate.net

While direct biological functions of 2-methyloct-2-en-4-ol have been noted in a study of the fungus Inonotus obliquus (Chaga), detailed research into its specific roles remains an area for future exploration. ptfarm.pl The study of this and other related natural products continues to be a promising field for discovering new bioactive molecules and understanding the chemical language of nature.

Data Tables

Table 1: Physicochemical Properties of 2-Octen-4-ol, 2-methyl- This table summarizes the key computed chemical and physical properties of the compound.

| Property | Value | Source |

| IUPAC Name | 2-methyloct-2-en-4-ol | nih.gov |

| Molecular Formula | C₉H₁₈O | nih.gov |

| Molecular Weight | 142.24 g/mol | nih.gov |

| CAS Number | 65885-49-6 | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Complexity | 101 | nih.gov |

| XLogP3 | 2.9 | nih.gov |

Table 2: Examples of Ecologically Significant Methyl-Branched Alkenols This table provides examples of related compounds and their documented functions in nature to illustrate the importance of this chemical class.

| Compound Name | Organism | Function | Source |

| 4-Methyl-5-nonanol | Red palm weevil (Rhynchophorus ferrugineus) | Aggregation Pheromone | gerli.com |

| 5-Methyl-octan-4-ol | Palmetto weevil (Rhynchophorus cruentatus) | Aggregation Pheromone | gerli.com |

| Secondary Alcohols (C7-C9) | Weevils (Coleoptera) | Aggregation Pheromone | rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65885-49-6 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-methyloct-2-en-4-ol |

InChI |

InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h7,9-10H,4-6H2,1-3H3 |

InChI Key |

PNLIZTGZMGUPNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C=C(C)C)O |

Origin of Product |

United States |

Stereochemistry and Isomeric Considerations of 2 Octen 4 Ol, 2 Methyl

Analysis of Chiral Centers and Potential Enantiomeric Forms

The molecular structure of 2-Octen-4-ol, 2-methyl- features a single chiral center at the fourth carbon atom (C4). A chiral center is a carbon atom that is attached to four different substituent groups. In the case of C4 in this molecule, the four distinct groups are:

A hydroxyl (-OH) group

A hydrogen (-H) atom

A butyl group (-CH2CH2CH2CH3)

A 2-methylprop-1-en-1-yl group (-CH=C(CH3)2)

The presence of this single chiral center means that 2-Octen-4-ol, 2-methyl- can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two enantiomeric forms are designated as (R)-2-Octen-4-ol, 2-methyl- and (S)-2-Octen-4-ol, 2-methyl-, according to the Cahn-Ingold-Prelog (CIP) priority rules.

A mixture containing equal amounts of both the (R) and (S) enantiomers is known as a racemic mixture. Such a mixture is optically inactive, meaning it does not rotate the plane of polarized light. The separation of these enantiomers, a process known as chiral resolution, would be necessary to study the specific biological or chemical properties of each individual enantiomer.

Table 1: Analysis of the Chiral Center at C4 in 2-Octen-4-ol, 2-methyl-

| Feature | Description |

|---|---|

| Chiral Center Location | Carbon atom 4 (C4) |

| Substituent Groups | 1. Hydroxyl (-OH) 2. Hydrogen (-H) 3. Butyl (-C4H9) 4. 2-methylprop-1-en-1-yl (-C4H7) | | Number of Stereoisomers | 2 (one pair of enantiomers) | | Enantiomer Designations | (R)-2-Octen-4-ol, 2-methyl- (S)-2-Octen-4-ol, 2-methyl- |

Geometric Isomerism (E/Z) of the C2-C3 Double Bond

In addition to its chirality, 2-Octen-4-ol, 2-methyl- also exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond between the second and third carbon atoms (C2-C3). Geometric isomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms or groups around the double bond.

The designation of geometric isomers as either E (entgegen, meaning opposite in German) or Z (zusammen, meaning together in German) is determined by applying the Cahn-Ingold-Prelog priority rules to the substituents on each carbon of the double bond.

For the C2-C3 double bond in 2-Octen-4-ol, 2-methyl-:

At C2: The two substituents are a methyl group (-CH3) and another methyl group (-CH3).

At C3: The two substituents are a hydrogen atom (-H) and the 4-hydroxy-2-methylbutyl group (-CH(OH)CH2CH2CH3).

However, a critical feature of the structure "2-Octen-4-ol, 2-methyl-" is that the C2 carbon is bonded to two identical methyl groups. For E/Z isomerism to exist, each carbon of the double bond must be bonded to two different groups. Since C2 has two identical methyl groups, there is no possibility for E/Z isomerism around the C2-C3 double bond in this specific molecule. Therefore, 2-Octen-4-ol, 2-methyl- can only exist as a single geometric isomer.

Stereoisomeric Purity and its Implications in Research

For instance, in the field of pharmacology, it is common for one enantiomer of a drug to be therapeutically active while the other is inactive or, in some cases, may even cause undesirable side effects. Similarly, in agrochemistry, the pesticidal or pheromonal activity of a compound can be specific to a single stereoisomer.

In a research context, the use of a stereoisomerically pure sample of either (R)-2-Octen-4-ol, 2-methyl- or (S)-2-Octen-4-ol, 2-methyl- would be crucial for:

Elucidating Structure-Activity Relationships: Understanding how the three-dimensional arrangement of the molecule influences its biological or chemical activity.

Ensuring Reproducibility of Results: Using a well-defined stereoisomer ensures that experimental results are consistent and can be reliably reproduced.

Investigating Stereospecific Interactions: Studying the precise interactions of the molecule with chiral targets, such as enzymes or receptors.

The synthesis of a single enantiomer (enantioselective synthesis) or the separation of a racemic mixture would be essential first steps for any detailed investigation into the specific properties of the individual stereoisomers of 2-Octen-4-ol, 2-methyl-.

Table 2: Potential Stereoisomers of 2-Octen-4-ol, 2-methyl-

| Stereoisomer | Chirality at C4 | Geometric Isomerism at C2-C3 |

|---|---|---|

| (R)-2-Octen-4-ol, 2-methyl- | R | Not Applicable |

| (S)-2-Octen-4-ol, 2-methyl- | S | Not Applicable |

Natural Occurrence and Identification in Biological Systems

Detection of 2-Octen-4-ol, 2-methyl- in Plant Metabolomes

Volatile organic compounds (VOCs) are crucial to the distinct aroma of different agricultural products, including rice. Untargeted metabolomics approaches have been employed to identify the complex array of these compounds that differentiate various cultivars.

Scientific analysis has identified 2-Octen-4-ol, 2-methyl- as a significant volatile metabolite in certain aromatic rice varieties. nih.govresearchgate.net In a study comparing the VOC profiles of three popular aromatic rice cultivars with two non-aromatic types, 2-Octen-4-ol, 2-methyl- was found to be one of the specific compounds that distinguished the aromatic cultivar Yexiangyoulisi. mdpi.com The identification of such unique marker compounds is critical for authenticating rice varieties and protecting consumers from fraudulent labeling, where non-aromatic rice may be sold at the higher price of aromatic rice. researchgate.net

The aroma of rice is determined by a complex mixture of over 250 identified volatile compounds. nih.gov While many of these are common across different types of rice, the unique aromatic profiles of specific cultivars are often defined by the presence or significantly higher abundance of a few key marker compounds. mdpi.com For the Yexiangyoulisi variety, 2-Octen-4-ol, 2-methyl- is part of a unique chemical signature that sets it apart from other aromatic and non-aromatic varieties. mdpi.com

| Metabolite | Significance |

|---|---|

| 2-Octen-4-ol, 2-methyl- | Identified as a specific marker compound for this cultivar. |

| (1S-exo)-2-methyl-3-methylene-2-(4-methyl-3-pentenyl)bicyclo[2.2.1]heptane | Contributes to the unique VOC profile of the cultivar. |

| 2-butyl-2-octenal | Part of the chemical signature distinguishing this variety. |

| 1-ethenylaziridine | A distinguishing metabolite found in this rice variety. |

| 2-cyclohexylpiperidine | Identified as a specific marker for this cultivar. |

Occurrence of Structurally Related Methyl-Branched Octenols in Other Biological Matrices

Compounds with a structural similarity to 2-Octen-4-ol, 2-methyl- are present in other natural contexts, most notably as semiochemicals in insect communication. These substances act as signals that mediate interactions between organisms.

A structurally related methyl-branched octenol, Ipsenol (B191551) (2-methyl-6-methylene-7-octen-4-ol), is a well-documented insect pheromone. amanote.com It is a primary component of the aggregation pheromone used by several species of bark beetles in the genus Ips. slu.senih.gov Male pioneer beetles bore into host pine trees and release a mixture of compounds, including ipsenol, to attract large numbers of both male and female beetles to the location. slu.seusda.gov This mass aggregation allows the beetles to overcome the tree's natural defenses and establish a breeding population. slu.se Different species, such as the California five-spined ips (Ips paraconfusus) and Ips latidens, utilize ipsenol as a key part of their chemical signaling system. usda.govpnas.org

| Compound Name | Chemical Name | Insect Species | Pheromone Type / Function |

|---|---|---|---|

| Ipsenol | 2-methyl-6-methylene-7-octen-4-ol | Ips paraconfusus (California five-spined ips) | Aggregation Pheromone Component slu.sepnas.org |

| Ipsenol | 2-methyl-6-methylene-7-octen-4-ol | Ips latidens | Aggregation Pheromone usda.gov |

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Proposed Biosynthetic Routes for 2-Octen-4-ol, 2-methyl- in Plants

The biosynthesis of volatile organic compounds in plants is complex and diverse, often utilizing primary metabolic pathways to generate a wide array of secondary metabolites. For a methyl-branched octenol like 2-Octen-4-ol, 2-methyl-, pathways involving fatty acid and butanoate metabolism are plausible.

Fatty acid metabolism is a fundamental source for the carbon backbone of many plant volatiles. The synthesis of straight-chain alcohols, aldehydes, and esters from the degradation of C18 fatty acids like linoleic and linolenic acid is well-documented. This process, known as the lipoxygenase (LOX) pathway, involves the oxygenation of fatty acids to form hydroperoxy intermediates, which are then cleaved into shorter-chain volatile compounds.

While the classic LOX pathway typically produces straight-chain C6 and C9 volatiles, modifications to this pathway could potentially lead to the formation of branched-chain compounds. The introduction of a methyl group, as seen in 2-Octen-4-ol, 2-methyl-, would require the action of a methyltransferase enzyme at a specific point in the biosynthetic cascade.

A proposed, though not definitively proven, pathway could involve:

Chain Elongation and Modification: A short-chain fatty acid precursor could undergo elongation.

Methylation: A methyltransferase could add a methyl group to the acyl chain.

Desaturation and Hydroxylation: Subsequent enzymatic reactions, possibly involving desaturases and hydroxylases, would introduce the double bond and the hydroxyl group to form the final product.

Research has shown that plants can synthesize branched-chain fatty acids by utilizing branched-chain amino acid metabolism to provide the initial carbon skeletons. This integration of amino acid and fatty acid metabolism could be a key step in producing the necessary precursors for branched-chain alcohols.

Butanoate metabolism, which deals with four-carbon compounds, could also contribute to the biosynthesis of 2-Octen-4-ol, 2-methyl-. Butanoyl-CoA can serve as a primer for fatty acid synthesis, leading to the formation of even-numbered fatty acids. If a modified butanoate derivative, such as one with a methyl group, were to enter the fatty acid synthesis pathway, it could potentially lead to a branched-chain product.

The integration of butanoate metabolism with other pathways, such as the isoprenoid pathway, could also provide the necessary precursors and enzymatic machinery for the synthesis of complex branched-chain alcohols.

De Novo Biosynthesis of Analogous Methyl-Branched Octenols in Insects

Insects are known to produce a vast array of chemical signals, including pheromones, many of which are branched-chain compounds. The de novo biosynthesis of these molecules often involves modifications of fatty acid and isoprenoid pathways.

Studies on insect pheromone biosynthesis have demonstrated the incorporation of simple precursors, such as acetate (B1210297), into more complex molecules. For instance, experiments using radiolabeled precursors like [1-¹⁴C]acetate have shown its incorporation into the carbon skeletons of various pheromones. This indicates that insects can build these complex molecules from basic metabolic building blocks.

The isoprenoid pathway, which is responsible for the synthesis of terpenes and steroids, is another crucial route for the production of branched-chain compounds in insects. Intermediates from this pathway could be modified and integrated into other metabolic routes to generate the diverse structures observed in insect semiochemicals.

The precise structure and stereochemistry of insect pheromones are critical for their biological activity. Enzymes play a pivotal role in determining these features. Cytochrome P450 monooxygenases (P450s) are a diverse superfamily of enzymes in insects that are involved in the metabolism of a wide range of endogenous and exogenous compounds.

Specific P450s, such as myrcene (B1677589) hydroxylases, are known to be involved in the hydroxylation of terpenoid precursors, a key step in the formation of many insect pheromones. These enzymes can exhibit high regio- and stereoselectivity, ensuring the production of the correct isomer. It is plausible that a specific P450 enzyme is responsible for the hydroxylation step in the biosynthesis of 2-Octen-4-ol, 2-methyl- or its analogs in insects, thereby determining its final structure and chirality.

Table 1: Key Enzyme Families in Insect Volatile Biosynthesis

| Enzyme Family | Function | Potential Role in 2-Octen-4-ol, 2-methyl- Biosynthesis |

|---|---|---|

| Fatty Acid Synthases (FAS) | Elongation of fatty acid chains | Building the octenol carbon backbone |

| Methyltransferases | Addition of methyl groups | Formation of the 2-methyl branch |

| Desaturases | Introduction of double bonds | Creation of the C2-C3 double bond |

Potential Microbial Contributions to Octenol Biosynthesis

Microorganisms, including bacteria and fungi, are capable of producing a wide variety of volatile organic compounds, including octenols. The "mushroom alcohol," 1-octen-3-ol (B46169), is a well-known fungal volatile produced from the breakdown of linoleic acid.

Microbial pathways for the production of branched-chain alcohols have also been identified and engineered. These pathways often leverage the cell's natural amino acid or fatty acid metabolism. For example, branched-chain alpha-keto acids derived from amino acid catabolism can serve as precursors for the synthesis of branched-chain alcohols.

While there is no direct evidence for the microbial production of 2-Octen-4-ol, 2-methyl-, the metabolic versatility of microorganisms suggests that it is a possibility. A microbial pathway could involve:

Precursor Formation: Generation of a branched-chain fatty acid or keto acid precursor.

Chain Modification: Enzymatic steps to introduce a double bond and a hydroxyl group.

Final Product Formation: Release of the final 2-Octen-4-ol, 2-methyl- molecule.

Table 2: Comparison of Potential Biosynthetic Origins

| Organism Group | Proposed Precursors | Key Enzyme Types |

|---|---|---|

| Plants | Fatty acids, Butanoate derivatives | Lipoxygenases, Methyltransferases, Desaturases |

| Insects | Acetate, Isoprenoid intermediates | Fatty Acid Synthases, P450s |

| Microbes | Amino acids, Fatty acids | Keto-acid decarboxylases, Alcohol dehydrogenases |

Laboratory Synthesis Methodologies for 2-Octen-4-ol, 2-methyl-

A primary route to alcohols involves the reduction of corresponding carbonyl compounds. In the case of 2-Octen-4-ol, 2-methyl-, the precursor would be 2-methyl-2-octen-4-one. While specific literature on the synthesis of this exact ketone is limited, a plausible approach involves the conjugate addition of a methyl group to an α,β-unsaturated ketone, followed by oxidation, or via an aldol condensation reaction.

Once the precursor 2-methyl-2-octen-4-one is obtained, it can be reduced to the target alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The 1,2-reduction of the carbonyl group is generally favored over the 1,4-conjugate reduction of the alkene, especially with reagents like NaBH₄.

A related synthesis for the unmethylated analogue, (E)-2-octen-4-ol, involves the reduction of (E)-2-octen-4-one with lithium aluminum hydride in tetrahydrofuran at low temperatures. This reaction proceeds with high yield, demonstrating the feasibility of this approach for similar structures.

Table 1: Proposed Synthesis of 2-Octen-4-ol, 2-methyl- via Carbonyl Reduction

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Synthesis of Carbonyl Precursor | e.g., Aldol condensation of 2-pentanone and propanal | 2-methyl-2-octen-4-one |

| 2 | Reduction of Ketone | NaBH₄, methanol or LiAlH₄, THF | 2-Octen-4-ol, 2-methyl- |

Allylic alcohols are versatile intermediates in organic synthesis and can be prepared through various transformations. A common method for the synthesis of tertiary allylic alcohols like 2-Octen-4-ol, 2-methyl- is the addition of an organometallic reagent to an α,β-unsaturated aldehyde or ketone.

For instance, the reaction of a butylmagnesium halide (a Grignard reagent) with 2-methyl-2-propenal would yield the desired product. The nucleophilic butyl group adds to the carbonyl carbon of the aldehyde. Subsequent aqueous workup protonates the resulting alkoxide to give the tertiary allylic alcohol.

Alternatively, the addition of a methylmagnesium halide to 2-octen-4-one would also produce 2-Octen-4-ol, 2-methyl-. The choice of reactants can be guided by the availability and reactivity of the starting materials.

Table 2: Proposed Synthesis of 2-Octen-4-ol, 2-methyl- via Grignard Reaction

| Organometallic Reagent | Carbonyl Compound | Product |

| Butylmagnesium bromide | 2-Methyl-2-propenal | 2-Octen-4-ol, 2-methyl- |

| Methylmagnesium bromide | 2-Octen-4-one | 2-Octen-4-ol, 2-methyl- |

Stereoselective and Chemoenzymatic Approaches for Methyl-Branched Octanols

Due to the chiral center at the C4 position, 2-Octen-4-ol, 2-methyl- exists as a pair of enantiomers. Stereoselective synthesis aims to produce a single enantiomer, which is often crucial for biological applications.

One of the most effective strategies for obtaining enantiomerically pure compounds is to start from a chiral precursor that is readily available in high enantiomeric purity. A relevant example is the synthesis of (S)-(+)-2-methyl-4-octanol, a saturated analogue of the target compound, from D-mannitol doubtnut.comresearchgate.net.

This multi-step synthesis begins with the conversion of D-mannitol to (R)-glyceraldehyde acetonide, a key chiral intermediate. A Wittig reaction is then used to extend the carbon chain, followed by hydrogenation to create the saturated backbone. Subsequent functional group manipulations lead to the desired (S)-2-methyl-4-octanol with a very high enantiomeric excess of 99.5% doubtnut.comresearchgate.net. While this synthesis yields the saturated alcohol, the principles of using a chiral pool starting material and stereocontrolled reactions are directly applicable to the synthesis of chiral unsaturated alcohols like 2-Octen-4-ol, 2-methyl-.

Enzymatic resolution is a powerful tool for separating enantiomers of a racemic mixture. Lipases are commonly used enzymes for this purpose due to their ability to selectively catalyze the acylation or hydrolysis of one enantiomer of an alcohol, leaving the other enantiomer unreacted.

For tertiary allylic alcohols, which can be sterically hindered, dynamic kinetic resolution (DKR) is a particularly effective technique. In DKR, the lipase-catalyzed resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single enantiomer of the product. For example, Candida antarctica lipase B (CALB) has been successfully used in the DKR of sterically hindered allylic alcohols in the presence of a ruthenium catalyst for racemization nih.gov. This approach could be applied to a racemic mixture of 2-Octen-4-ol, 2-methyl- to obtain one of its enantiomers in high purity.

Table 3: Enzymatic Resolution of Racemic Alcohols

| Enzyme | Reaction Type | Substrate | Outcome |

| Lipase (e.g., Candida antarctica Lipase B) | Transesterification | Racemic alcohol | Enantiomerically enriched alcohol and ester |

| Lipase with a racemization catalyst (e.g., Ru complex) | Dynamic Kinetic Resolution | Racemic alcohol | Single enantiomer of the acylated product in high yield |

Synthesis of Key Derivatives and Analogues for Structure-Activity Studies

To investigate the structure-activity relationships of 2-Octen-4-ol, 2-methyl-, it is essential to synthesize a range of its derivatives and analogues. This typically involves modifying the hydroxyl group or other parts of the molecule and then evaluating the biological activity of the resulting compounds.

Common derivatization reactions for alcohols include esterification and etherification. The tertiary nature of the hydroxyl group in 2-Octen-4-ol, 2-methyl- can present steric hindrance, requiring specific reaction conditions.

Ester Synthesis: Esters can be prepared by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640). For sterically hindered tertiary alcohols, the use of a more reactive acylating agent like an acid chloride in the presence of a non-nucleophilic base (e.g., pyridine) is often effective. A variety of esters can be synthesized by varying the carboxylic acid derivative, allowing for the exploration of how different acyl groups affect activity.

Ether Synthesis: Ethers can be synthesized via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. Due to the steric hindrance of the tertiary alcohol, forming the alkoxide and reacting it with a primary alkyl halide would be the preferred route to minimize elimination side reactions. Alternatively, acid-catalyzed addition of the alcohol to an alkene can also form ethers.

The synthesis of these derivatives allows for a systematic investigation of how modifications to the parent molecule influence its biological properties, providing valuable insights for the design of more potent or selective compounds.

Advanced Analytical Methodologies for Characterization and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-methyl-2-octen-4-ol. chromatographyonline.com Its high resolution, sensitivity, and speed make it ideal for dissecting complex mixtures. chromatographyonline.com The coupling of GC with MS allows for unambiguous identification of analytes based on both their retention time and their unique mass fragmentation patterns. researchgate.net

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for extracting volatile organic compounds (VOCs) from solid, liquid, and gaseous samples. nih.govnih.gov The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample, where volatile analytes partition into the coating. The fiber is then transferred to the GC injector for thermal desorption and analysis. nih.gov

The selection of the SPME fiber is a critical parameter that significantly influences extraction efficiency. nih.gov Fibers with mixed coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often preferred for their ability to adsorb a broad range of volatile compounds with varying polarities and molecular weights. researchgate.netresearchgate.net Optimization of extraction parameters, including temperature and time, is essential for achieving reliable and reproducible results.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Provides broad-range analyte extraction, suitable for complex volatile profiles in meat and other foods. researchgate.netresearchgate.net |

| Sample Amount | 2-5 g | A typical sample size for achieving detectable concentrations of volatiles in food analysis. researchgate.net |

| Equilibration Temperature | 60 °C | Enhances the volatilization of semi-volatile compounds without inducing significant thermal degradation. researchgate.net |

| Equilibration Time | 20-30 min | Allows the volatile compounds to reach equilibrium between the sample matrix and the headspace. researchgate.net |

| Extraction Time | 30-40 min | Sufficient time for the adsorption of analytes onto the SPME fiber to approach equilibrium. researchgate.netmdpi.com |

| Desorption Temperature | 250 °C | Ensures complete thermal desorption of analytes from the SPME fiber into the GC injector. researchgate.net |

HS-SPME-GC-MS is extensively applied to profile the volatile metabolome of various biological samples, identifying key compounds that contribute to aroma and flavor. While 2-methyl-2-octen-4-ol is not as commonly reported as some other unsaturated alcohols, its isomers and related compounds are significant components in many foods.

Meat (Beef, Pork, Chicken): The volatile profile of cooked meat is complex, containing aldehydes, alcohols, ketones, and heterocyclic compounds generated through lipid oxidation and Maillard reactions. scielo.br Alcohols like 1-octen-3-ol (B46169) are well-known lipid degradation products that contribute to the characteristic aroma of meat. researchgate.netnih.gov Analysis of different meat types reveals distinct volatile profiles; for instance, undecanal (B90771) and 1-octanol (B28484) are potential biomarkers for beef, while hexanal (B45976) and 1-octen-3-ol are markers for pork. researchgate.net The analysis of chicken spoilage has identified ethanol (B145695) and 3-methyl-1-butanol as promising volatile markers. researchgate.net

Tomato: Tomato aroma is composed of more than 400 volatile substances, primarily derived from fatty acids, amino acids, and carotenoids. mdpi.com The volatile profile, which includes a significant number of aldehydes and alcohols, changes considerably during ripening. nih.gov C6 volatiles like hexanal and (Z)-3-hexenol are major contributors to the "green" and "grassy" notes. mdpi.com GC-MS analysis is the standard method for identifying these key flavor and aroma compounds in different tomato varieties. nih.govacs.org

| Compound | Sample Matrix | Significance/Odor Description | Reference |

|---|---|---|---|

| 1-Octen-3-ol | Meat, Rice | Mushroom-like, earthy odor; product of lipid oxidation. | researchgate.netnih.gov |

| 1-Hexanol | Meat, Tomato | Green, fruity, wine-like odor. | researchgate.netmdpi.com |

| 3-Methyl-1-butanol | Meat (Chicken) | Malty, alcoholic; potential spoilage marker. | researchgate.net |

| 1-Pentanol | Rice | Balsamic, fruity odor. | mdpi.com |

| (Z)-3-Hexenol | Tomato | Intense green, grassy ("cut grass") aroma. | mdpi.com |

Chromatographic Techniques for Separation and Purity Assessment

While GC-MS is paramount for identification, other chromatographic techniques play roles in the separation of complex mixtures and the specific assessment of purity, including stereochemical composition.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, but its application for highly volatile, non-chromophoric alcohols like 2-methyl-2-octen-4-ol is limited compared to GC. chromforum.org Simple alcohols lack a UV chromophore, making detection by common HPLC-UV detectors inefficient. chromforum.org However, HPLC can be employed under specific circumstances:

Derivatization: Alcohols can be chemically derivatized with a UV-absorbing or fluorescent tag. For example, derivatization with phthalic anhydride (B1165640) allows for the sensitive determination of alcohols in essential oils by HPLC-UV. nih.govmolnar-institute.com This approach, while effective, adds complexity to sample preparation.

Alternative Detectors: HPLC systems equipped with detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can detect non-chromophoric compounds. Ion-exclusion chromatography has been shown to retain simple alcohols like ethanol and methanol. waters.com

For routine analysis of volatile profiles containing 2-methyl-2-octen-4-ol, GC remains the more direct and common technique. chromforum.org

Since 2-methyl-2-octen-4-ol contains a chiral center at the C4 position, it can exist as two enantiomers, (R) and (S). These stereoisomers may have different biological activities and sensory properties. Chiral gas chromatography is the most versatile and accurate technique for separating enantiomers of volatile and semi-volatile compounds. chromatographyonline.com

This separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. azom.com The most common CSPs for this purpose are derivatized cyclodextrins. gcms.cz These cyclic oligosaccharides create a chiral environment within the GC column, enabling the resolution of racemic mixtures. researchgate.net By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (e.e.) can be precisely determined. This is crucial in fields like pheromone chemistry and flavor analysis, where the biological activity is often specific to one enantiomer. chromatographyonline.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of molecules like 2-methyl-2-octen-4-ol. Mass spectrometry provides information on the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the detailed carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive structural information.

¹H NMR: The proton NMR spectrum would be expected to show signals for the two methyl groups attached to the double bond (likely singlets or narrowly split doublets), a multiplet for the proton on the hydroxyl-bearing carbon (CH-OH), signals for the methylene (B1212753) protons, and a terminal methyl group. The protons on the double bond would appear in the olefinic region.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms. Key signals would include those for the two sp² hybridized carbons of the C=C double bond, the carbon atom bonded to the hydroxyl group (C-OH) typically in the 60-80 ppm range, and the various aliphatic carbons at higher field.

While specific, published NMR data for 2-methyl-2-octen-4-ol is scarce, spectral data for isomers such as (E)-2-octen-4-ol are available and can be used for comparative purposes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

In a study detailing the synthesis of this silylated derivative, the following ¹H-NMR and ¹³C-NMR data were reported, which can be used to infer the spectral characteristics of the parent compound. mdpi.com

¹H-NMR (Proton NMR)

The ¹H-NMR spectrum provides information on the chemical environment of hydrogen atoms within the molecule. For 8-t-butyldimethylsilyloxy-2-methyl-2-octen-4-ol, the spectrum was recorded at 200 MHz. Key chemical shifts (δ) are indicative of the specific protons in the structure.

Interactive Data Table: ¹H-NMR Chemical Shifts for 8-t-butyldimethylsilyloxy-2-methyl-2-octen-4-ol

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| 6.07 | t | 1.4 | =CH- |

| 3.61 | t | 6.4 | -CH₂-O-Si- |

| 2.42 | t | 6.8 | -CH(OH)- |

| 2.14 | d | 1.2 | -CH₂-C= |

| 1.88 | d | 1.2 | -CH₂-C= |

| 1.70 | dd | 6.4, 1.2 | -CH₂-CH₂-O- |

| 1.57 | s | -C(CH₃)= | |

| 0.89 | s | -Si-C(CH₃)₃ | |

| 0.04 | s | -Si-(CH₃)₂ |

Data sourced from Oritani, T., et al. mdpi.com

¹³C-NMR (Carbon-13 NMR)

The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. For the same derivative, the following carbon chemical shifts were observed at 50 MHz.

Interactive Data Table: ¹³C-NMR Chemical Shifts for 8-t-butyldimethylsilyloxy-2-methyl-2-octen-4-ol

| Chemical Shift (ppm) | Assignment |

| 123.8 | =CH- |

| 63.0 | -CH₂-O-Si- |

| 44.0 | -CH(OH)- |

| 32.4 | -CH₂- |

| 27.6 | -CH₂- |

| 26.0 | -Si-C(CH₃)₃ |

| 20.7 | -CH₂- |

| 18.4 | -Si-C(CH₃)₃ |

| 10.0 | =C-CH₃ |

| -5.3 | -Si-(CH₃)₂ |

Data sourced from Oritani, T., et al. mdpi.com.

These data for the silylated analog of 2-Octen-4-ol, 2-methyl- suggest the key resonances to expect for the parent compound, with the understanding that the absence of the bulky silyl (B83357) group would induce shifts in the neighboring protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

For the derivative 8-t-butyldimethylsilyloxy-2-methyl-2-octen-4-ol, a characteristic absorption band was observed at 1690 cm⁻¹. mdpi.com This absorption is likely attributable to the C=C stretching vibration of the double bond within the octene chain. For the parent compound, 2-Octen-4-ol, 2-methyl-, one would also expect to observe a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.

Interactive Data Table: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Compound |

| 1690 | C=C Stretch | 8-t-butyldimethylsilyloxy-2-methyl-2-octen-4-ol mdpi.com |

| ~3200-3600 (Expected) | O-H Stretch | 2-Octen-4-ol, 2-methyl- |

Integration with Metabolomics Platforms (e.g., UPLC-MS/MS in conjunction with GC-MS)

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, frequently employs hyphenated chromatographic and mass spectrometric techniques for the separation and identification of a wide array of compounds. The integration of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive analytical window into the metabolome.

2-Octen-4-ol, 2-methyl- has been identified as a volatile metabolite in several studies, particularly in the analysis of aromatic compounds in plants. For instance, in an untargeted metabolomics approach to differentiate aromatic rice cultivars, 2-Methyl-2-octen-4-ol was identified as one of the many volatile organic compounds using headspace solid-phase microextraction combined with GC-MS. researchgate.netnih.gov Similarly, this compound has been detected as a component of the volatile oil from Achillea fragrantissima in studies utilizing GC-MS.

The typical workflow for the identification of such a compound in a complex biological matrix involves:

Sample Preparation: Extraction of volatile and semi-volatile compounds from the sample matrix.

Chromatographic Separation: Utilizing a GC system to separate the mixture of compounds based on their volatility and interaction with the stationary phase of the column.

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint.

Compound Identification: The experimental mass spectrum is compared against spectral libraries (e.g., NIST, Wiley) for a putative identification. The retention time of the compound is also used as an identifying characteristic.

While UPLC-MS/MS is a powerful tool for the analysis of a broad range of metabolites, the volatile and relatively nonpolar nature of 2-Octen-4-ol, 2-methyl- makes GC-MS the more conventional and effective platform for its detection and quantification in metabolomics studies. The coupling of these techniques allows for a broader coverage of the metabolome, capturing both polar and nonpolar metabolites.

Biological Activities and Ecological Roles Non Human Focus

Role of 2-Octen-4-ol, 2-methyl- in Plant Aroma and Flavor (e.g., Aromatic Rice)

The aroma of rice is a critical quality attribute that significantly influences consumer preference. While much research has focused on compounds like 2-acetyl-1-pyrroline (B57270) (2-AP) as the primary contributor to the characteristic popcorn-like scent of many aromatic rice varieties, a diverse array of other volatile organic compounds (VOCs) contributes to the unique scent profiles of specific cultivars.

In an untargeted metabolomics approach designed to differentiate aromatic rice cultivars, 2-methyl-2-octen-4-ol was identified as a key distinguishing metabolite for the 'Yexiangyoulisi' variety. mdpi.com This finding underscores the importance of minor volatile components in creating the distinct aromatic fingerprint of certain high-quality rice grains. The presence of 2-methyl-2-octen-4-ol, alongside other unique compounds, allows for the chemical differentiation of this variety from others, highlighting its role as a contributor to its specific flavor and aroma profile. mdpi.com

| Rice Variety | Key Distinguishing Volatile Compound(s) | Reference |

|---|---|---|

| Yexiangyoulisi | 2-methyl-2-octen-4-ol | mdpi.com |

| Daohuaxiang 2 | 2-butanone, 2-acetyl-1-pyrroline | mdpi.com |

| General Aromatic vs. Non-Aromatic | Hexanal (B45976), 1-octen-3-ol (B46169), 2-pentyl-furan | nih.govwikipedia.org |

Pheromonal Functions of Closely Related Methyl-Branched Octenols in Insect Chemical Ecology

While direct pheromonal functions of 2-Octen-4-ol, 2-methyl- are not widely documented, numerous structurally similar methyl-branched octenols serve as crucial semiochemicals in the insect world, particularly as aggregation pheromones. These chemical signals are vital for coordinating mass attacks on host plants and for mate finding.

In the chemical ecology of bark beetles (Coleoptera: Scolytidae), methyl-branched octenols are prominent components of their aggregation pheromones. A prime example is Ipsenol (B191551) (2-methyl-6-methylene-7-octen-4-ol), utilized by several species in the genus Ips. foodb.canih.gov

Male beetles of species like the California five-spined ips, Ips paraconfusus, produce Ipsenol along with other compounds like Ipsdienol to initiate a mass aggregation on host pine trees. foodb.canih.govnih.gov This coordinated attack is necessary to overcome the tree's natural defenses. researchgate.net Research has confirmed that these beetles can synthesize Ipsenol de novo from acetate (B1210297) via the mevalonate (B85504) pathway, a significant finding that shifted the earlier paradigm that pheromones were solely derived from host tree precursors. foodb.canih.govnih.gov

Interestingly, the function of Ipsenol can be context-dependent. In the spruce bark beetle, Ips typographus, Ipsenol acts as an anti-aggregation pheromone, signaling that a gallery is occupied by a female, which deters other incoming beetles. researchgate.net

Within the weevil family (Coleoptera: Curculionidae), several species utilize a related compound, (S)-2-Methyl-4-octanol, as a male-produced aggregation pheromone. nist.govthegoodscentscompany.com This volatile is released specifically by males and serves to attract both male and female conspecifics to a suitable host plant for feeding and mating. nist.gov

This compound has been identified as the aggregation pheromone for significant agricultural pests such as the sugarcane weevils Sphenophorus levis and Sphenophorus incurrens. nist.gov Laboratory and field tests have confirmed the biological activity of synthetic (S)-2-Methyl-4-octanol, demonstrating its attractiveness to both sexes and confirming its role as a key chemical mediator of aggregation behavior in these species. nist.gov

| Compound | Insect Species (Example) | Pheromone Type | Function | Reference |

|---|---|---|---|---|

| Ipsenol | Ips paraconfusus (Bark Beetle) | Aggregation | Coordinates mass attack on host trees | foodb.canih.gov |

| Ipsenol | Ips typographus (Bark Beetle) | Anti-Aggregation | Inhibits attraction to occupied galleries | researchgate.net |

| (S)-2-Methyl-4-octanol | Sphenophorus levis (Sugarcane Weevil) | Aggregation | Attracts both sexes for feeding/mating | nist.govthegoodscentscompany.com |

Contribution to Volatile Emission Profiles in Natural Systems (e.g., Floral Scents)

Volatile compounds are fundamental to a plant's interaction with its environment, playing roles in attracting pollinators and deterring herbivores. Floral scents are complex bouquets typically dominated by three main classes of compounds: terpenoids, benzenoids, and fatty acid derivatives.

Investigational Biological Activities of Analogous Octenols (e.g., Antimicrobial Properties of 2-Methyl-6-methylene-7-octen-2-ol)

The biological activities of many monoterpenoid alcohols are a subject of ongoing research. One such analogous compound is 2-Methyl-6-methylene-7-octen-2-ol, also known as Myrcenol. Myrcenol is a naturally occurring terpenoid found in plants like lavender and hops. nih.gov

Metabolic Transformation and Environmental Fate

Metabolic Pathways of Aliphatic Secondary Alcohols in Biological Systems

In biological systems, particularly in mammals, aliphatic secondary alcohols like 2-Octen-4-ol, 2-methyl- are primarily metabolized through two key pathways: reversible oxidation to their corresponding ketones and conjugation reactions, such as glucuronidation, which facilitate their elimination from the body.

The oxidation of secondary alcohols to ketones is a significant metabolic reaction. lscollege.ac.in Under physiological conditions, this biotransformation represents a reversible equilibrium between the alcohol and its corresponding ketone. The hydrogen atom from the hydroxyl group and the hydrogen attached to the same carbon are removed, and the oxygen atom subsequently forms a double bond with that carbon. lscollege.ac.in This process converts the secondary alcohol into a ketone.

This interconversion is a common pathway for the metabolism of secondary alcohols. nih.gov The resulting ketones can then undergo further metabolic processes. The oxidation is typically catalyzed by alcohol dehydrogenases and other oxidative enzymes. Conversely, the reduction of the ketone back to the secondary alcohol can also occur, establishing a dynamic equilibrium between the two compounds within the body.

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and excretion of a wide variety of compounds, including aliphatic alcohols. wikipedia.org This process involves the transfer of glucuronic acid from the activated co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the alcohol, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgnih.gov The resulting products, known as glucuronides, are significantly more water-soluble than the parent compound, which facilitates their elimination from the body via urine or feces. wikipedia.org

Studies on aliphatic alcohols have shown that the efficiency of glucuronidation is influenced by the structure of the alcohol. The length of the alkyl chain plays a decisive role in the rate of the reaction, with longer-chain primary alcohols generally being better substrates than short-chain or secondary alcohols. nih.gov However, glucuronidation is considered a primary elimination pathway for alcohols with a carbon chain length greater than three. nih.gov Research in rat liver microsomes has identified a specific 17beta-hydroxysteroid UGT as being responsible for the conjugation of aliphatic alcohols. nih.gov

| Factor | Description | Significance | Reference |

|---|---|---|---|

| Enzyme System | Catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver. | Central to Phase II metabolism for detoxification and excretion. | wikipedia.orgnih.gov |

| Substrate Structure | Reaction rate is dependent on the alcohol's structure; longer chains and primary alcohols are often preferred. | Determines the efficiency and primary metabolic route for a specific alcohol. | nih.gov |

| Resulting Product | Forms a glucuronide conjugate. | Increases water solubility, facilitating renal or biliary excretion. | wikipedia.org |

| Elimination Pathway | Glucuronidation is a main elimination pathway for alcohols with longer carbon chains (>C3). | Crucial for preventing the accumulation of potentially toxic parent compounds. | nih.gov |

Biotransformation by Microorganisms and Enzymatic Degradation in Environmental Contexts

In the environment, microorganisms play a critical role in the degradation of organic compounds. Alkanes and related hydrocarbons are metabolized by a wide variety of bacteria, fungi, and yeasts. nih.gov The aerobic degradation of these compounds is typically initiated by monooxygenase enzymes, which introduce a hydroxyl group. nih.gov

For a branched alkenol like 2-Octen-4-ol, 2-methyl-, microbial degradation would likely proceed through pathways established for similar molecules. The initial step often involves the oxidation of the alcohol to a ketone, followed by further enzymatic action. The degradation of branched hydrocarbons can be more complex than that of linear alkanes. nih.gov Microorganisms have evolved specific enzymatic strategies to handle branched structures. For instance, 2-methyl branched hydrocarbons can undergo terminal oxidation (ω-oxidation) to form carboxylic acids, which can then enter a β-oxidation-like pathway. mdpi.com The double bond in an unsaturated compound like an alkenol may be hydrated to a saturated alcohol before degradation proceeds through pathways similar to those for n-alkanes. mdpi.com

| Enzyme Class | Function | Relevance | Reference |

|---|---|---|---|

| Alkane Hydroxylases (Monooxygenases) | Initiates aerobic degradation by inserting an oxygen atom into the alkane, forming an alcohol. | The primary step in activating hydrocarbons for further breakdown. | nih.gov |

| Alcohol Dehydrogenases | Oxidizes alcohols to aldehydes or ketones. | A crucial step following the initial hydroxylation. | nih.gov |

| Aldehyde Dehydrogenases | Oxidizes aldehydes to carboxylic acids. | Prepares the molecule for entry into central metabolic pathways like β-oxidation. | mdpi.com |

| Acyl-CoA Synthetases | Activates fatty acids by attaching a coenzyme A moiety. | Primes the molecule for the β-oxidation cycle. | mdpi.com |

Anaerobic degradation pathways also exist, involving different enzymatic reactions such as the addition of fumarate (B1241708) to the hydrocarbon chain. aau.dk The specific pathway employed depends on the microorganism and the prevailing environmental conditions.

Atmospheric and Environmental Transformations of Volatile Organic Compounds (e.g., Photo-oxidation of related branched alkenols)

As a volatile organic compound (VOC), 2-Octen-4-ol, 2-methyl- is subject to atmospheric transformations that determine its environmental persistence and potential to contribute to air pollution. researchgate.netnih.gov The primary removal process for many VOCs in the troposphere is photo-oxidation, initiated by reaction with hydroxyl radicals (OH), which are generated photochemically in the atmosphere. copernicus.org

The reaction of an alkenol with OH radicals can proceed via two main pathways: addition of the OH radical to the carbon-carbon double bond or abstraction of a hydrogen atom from a C-H or O-H bond. The resulting radical product reacts rapidly with molecular oxygen (O2) to form a peroxy radical (RO2). researchgate.net These peroxy radicals participate in further reactions, leading to the formation of various secondary pollutants, including ozone and secondary organic aerosols (SOAs). mdpi.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Structural Elucidation and Energetic Properties (e.g., DFT Studies of Analogous Alkenols)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and energetic properties of molecules like 2-methyl-2-octen-4-ol. By solving approximations of the Schrödinger equation, these methods can predict stable conformations, geometric parameters (bond lengths and angles), and thermodynamic properties.

For analogous alkenols, such as the terpene alcohol nerol, DFT studies have been employed to investigate its reaction pathways. mdpi.com Methods like M06-2X with basis sets such as 6-311++G(d,p) are used to locate minimum energy structures and transition states on the potential energy surface. mdpi.com Such calculations can elucidate the relative stability of different isomers and conformers of 2-methyl-2-octen-4-ol, which is crucial for understanding its chemical behavior and biological activity.

Energetic properties derived from these calculations include the enthalpy of formation, Gibbs free energy, and bond dissociation energies. This information is vital for predicting the feasibility and outcomes of chemical reactions involving the compound. For example, in the study of nerol, calculations of relative energy, enthalpy, and Gibbs free energy were crucial in determining the favorability of different reaction pathways, such as H-abstraction versus OH-addition. mdpi.com

Table 1: Example of Calculated Energetic Properties for a Reaction Pathway of an Analogous Alkenol (Nerol + OH radical)

| Parameter | Value (kcal/mol) at M06-2X/6-311++G(d,p) |

|---|---|

| Relative Energy (ΔE) | -4.35 to -6.86 |

| Reaction Enthalpy (ΔH) | 17.70 |

| Gibbs Free Energy (ΔG) | 17.88 |

Data adapted from a study on the reaction of Nerol with OH radicals. mdpi.com

Spectroscopic Property Predictions and Computational Validation

Computational chemistry is a valuable tool for predicting various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. These predictions are essential for interpreting experimental spectra and confirming the structure of newly synthesized or isolated compounds.

The NIST WebBook provides experimental IR spectrum data for (E)-2-octen-4-ol, which can serve as a benchmark for computational validation. nist.gov Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. The calculated frequencies and intensities can then be compared with the experimental spectrum to assess the accuracy of the computational model and to aid in the assignment of vibrational modes.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. This is particularly useful for distinguishing between isomers and for assigning signals in complex spectra.

Modeling of Reaction Mechanisms and Pathways in Biosynthesis and Degradation

Understanding the biosynthesis and degradation of 2-methyl-2-octen-4-ol involves elucidating complex reaction mechanisms. Computational modeling allows for the exploration of potential reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies.

For instance, studies on the atmospheric reactions of similar unsaturated alcohols, like nerol, demonstrate how computational chemistry can model their degradation pathways. mdpi.com The reaction with hydroxyl radicals (OH), a key atmospheric oxidant, can be modeled to determine the kinetics and products of the degradation process. mdpi.com By calculating the energy barriers for different reaction steps, such as the addition of OH to the double bond or hydrogen abstraction, the most likely degradation pathways can be identified. mdpi.com

These models can also be extended to understand the enzymatic reactions involved in the biosynthesis of such compounds in organisms. By creating a model of the enzyme's active site and the substrate, it is possible to simulate the catalytic process and to understand the factors that control the stereoselectivity and efficiency of the reaction.

Table 2: Key Computational Chemistry Applications for 2-methyl-2-octen-4-ol

| Application Area | Computational Methods | Key Outputs |

|---|---|---|

| Structural Elucidation | DFT, Møller-Plesset perturbation theory (MP2) | Optimized geometries, conformational analysis, bond parameters |

| Energetic Properties | DFT, Coupled Cluster (e.g., CCSD(T)) | Enthalpy of formation, Gibbs free energy, reaction energies |

| Spectroscopic Prediction | DFT (with GIAO for NMR) | IR frequencies and intensities, NMR chemical shifts |

Structure Activity Relationships and Comparative Studies

Impact of Stereochemistry on Biological Recognition and Efficacy (e.g., Pheromonal Specificity)

The stereochemistry of a molecule, particularly the spatial arrangement of its atoms, is paramount in biological recognition, a principle that is well-established in the study of insect pheromones. For many insect species, only one specific stereoisomer of a pheromone molecule is biologically active, while others may be inactive or even inhibitory. A case in point is the saturated analogue, 2-methyl-4-octanol (B1594176), which has been identified as a male-produced aggregation pheromone in several species of weevils, including the sugarcane weevil, Sphenophorus levis. researchgate.net Research has demonstrated that the (S)-enantiomer of 2-methyl-4-octanol is the biologically active component responsible for eliciting aggregation behavior. researchgate.net

Given that 2-Octen-4-ol, 2-methyl- possesses a chiral center at the C4 carbon, it exists as (R)- and (S)-enantiomers. Furthermore, the presence of a double bond at the C2 position introduces the possibility of (E)- and (Z)- geometric isomers. This structural complexity implies that different stereoisomers could have markedly different interactions with biological receptors, such as the olfactory receptors of insects. The precise three-dimensional shape of each isomer would determine its fit within a specific receptor binding pocket, thereby dictating the initiation of a neural signal and subsequent behavioral response. However, without experimental data from studies such as electroantennography (EAG) or behavioral assays specifically on the stereoisomers of 2-Octen-4-ol, 2-methyl-, any discussion of their specific pheromonal efficacy remains speculative.

Effects of Double Bond Position and Methyl Branching on Functionality

The position of the double bond in an alkene chain is critical for receptor recognition. It alters the molecule's electron distribution and rigidity, which can drastically change its binding affinity to a receptor. For 2-Octen-4-ol, 2-methyl-, the double bond is located at the C2 position. Shifting this double bond to other positions in the octenol backbone would create a series of isomers with potentially distinct biological activities.

Similarly, methyl branching significantly impacts a molecule's properties. The methyl group at the C2 position of 2-Octen-4-ol, 2-methyl- adds steric bulk and alters the molecule's lipophilicity compared to an unbranched octenol. This can influence its transport through the environment and its interaction with carrier proteins and receptors in an insect's antenna. The location of the methyl group is also crucial; a shift to a different carbon atom would result in a different isomer with a unique three-dimensional structure and, consequently, a potentially different biological role.

Comparative Analysis of Biological Roles Across Different Methyl-Branched Octenol Isomers and Analogues

While direct data on 2-Octen-4-ol, 2-methyl- is lacking, a comparative analysis of related methyl-branched octenol isomers and analogues provides a framework for postulating its potential biological roles. As mentioned, (S)-2-methyl-4-octanol is a known aggregation pheromone for certain weevil species. researchgate.net Other branched-chain alcohols also serve as pheromones in various insects.

For instance, in the case of the sugarcane weevil, the pheromonal activity of (S)-2-methyl-4-octanol highlights the specificity of the insect's olfactory system to both the methyl branch and the position of the hydroxyl group. researchgate.net The introduction of a double bond, as in 2-Octen-4-ol, 2-methyl-, would represent a significant structural modification. This could potentially result in a compound that is recognized by a different species, or perhaps a different receptor system within the same species, potentially eliciting a different behavioral response. It is also conceivable that it could act as a synergist or antagonist to other pheromone components.

The table below illustrates the diversity of known biological roles for some related compounds, underscoring the subtle structural changes that can lead to significant differences in function.

| Compound Name | Structure | Known Biological Role |

| 2-methyl-4-octanol | Saturated, methyl at C2 | Aggregation pheromone in weevils (Sphenophorus levis) researchgate.net |

| 1-octen-3-ol (B46169) | Unsaturated, no methyl branch | Attractant for many biting insects, including mosquitoes |

| 2-Octen-4-ol, 2-methyl- | Unsaturated, methyl at C2 | Biological role currently unknown |

Emerging Research Directions for 2 Octen 4 Ol, 2 Methyl

Comprehensive Elucidation of Organism-Specific Biosynthetic Enzymes

The biosynthesis of alkenols and other volatile organic compounds in organisms like insects and plants involves complex enzymatic pathways. For long-chain alkenols in phytoplankton, for instance, biosynthesis is thought to involve multiple polyketide synthases (PKSs), 3-hydroxyacyl dehydratases (HADs), and fatty acid elongases (FAEs). researchgate.netnih.gov These enzymes work in concert to produce fatty acid precursors that are subsequently modified. In insects, the production of cuticular hydrocarbons, which can be precursors to signaling molecules, involves fatty acid synthases and elongases, with final steps of reductive decarbonylation. nih.gov

Future research on 2-Octen-4-ol, 2-methyl- would need to identify the specific organism(s) that produce it. Following this, a combination of transcriptomics and proteomics of the relevant glands or tissues (e.g., oenocytes in insects) could reveal candidate enzymes. nih.gov Techniques like RNA interference (RNAi) could then be used to knock down the expression of specific genes to confirm their role in the biosynthesis of the compound. The specific enzymes responsible for the introduction of both the methyl group and the hydroxyl group at their respective positions on the octene backbone would be of particular interest.

Table 1: Potential Enzyme Classes in the Biosynthesis of Branched Alkenols

| Enzyme Class | Potential Function in 2-Octen-4-ol, 2-methyl- Biosynthesis |

| Fatty Acid Synthase (FAS) | Production of the initial fatty acid carbon chain. |

| Fatty Acid Elongase (FAE) | Elongation of the fatty acid chain to the correct length. researchgate.netnih.gov |

| Desaturase | Introduction of the double bond at the C2 position. |

| Methyltransferase | Addition of the methyl group at the C2 position. |

| P450 Monooxygenase | Hydroxylation of the carbon chain at the C4 position. |

| Alcohol Dehydrogenase | Reduction of a ketone precursor to the final alcohol. |

Advanced Analytical Techniques for Spatiotemporal Profiling in Complex Biological Matrices

Detecting and quantifying volatile compounds like 2-Octen-4-ol, 2-methyl- within complex biological systems requires highly sensitive and specific analytical methods. These compounds are often present in minute quantities and their emission can vary depending on developmental stage, time of day, or environmental conditions. openagrar.de

Headspace collection techniques, such as solid-phase microextraction (SPME), are crucial for sampling volatile organic compounds (VOCs) from living organisms without invasive procedures. openagrar.denih.govnih.gov Analysis is typically performed using gas chromatography coupled with mass spectrometry (GC-MS) for identification and quantification. nih.govsemanticscholar.org For determining biological activity, gas chromatography-electroantennography detection (GC-EAD) is a powerful tool that measures the response of an insect's antenna to specific compounds as they elute from the GC column. nih.gov Advanced high-resolution mass spectrometry can further aid in the unambiguous identification of unknown compounds in metabolomics screening experiments. nih.gov

Future studies should focus on developing validated methods for 2-Octen-4-ol, 2-methyl- in relevant biological matrices (e.g., insect hemolymph, plant tissues, or air surrounding the organism). This would allow for spatiotemporal profiling, revealing when and where the compound is produced and released, providing critical insights into its function.

Table 2: Advanced Analytical Techniques for Volatile Compound Analysis

| Technique | Principle | Application for 2-Octen-4-ol, 2-methyl- |

| SPME-GC-MS | Solid-phase microextraction (SPME) concentrates volatiles from headspace, followed by separation (GC) and identification (MS). nih.gov | Identification and quantification in air, insect, or plant samples. |

| GC-EAD/EAG | GC effluent is split between a standard detector and an insect antenna preparation to identify biologically active compounds. nih.gov | Determining if the compound elicits a neural response in a target organism. |

| LC-MS/MS | Liquid chromatography-tandem mass spectrometry for analyzing less volatile precursors or metabolites in biological fluids. nih.gov | Identifying biosynthetic precursors and metabolic breakdown products. |

| Thermal Desorption (TD)-GC-MS | Volatiles are collected on sorbent tubes over time and then thermally desorbed into the GC-MS system. openagrar.de | Profiling temporal changes in compound emission. |

Exploration of Novel Biological and Ecological Roles beyond Current Knowledge

The structure of 2-Octen-4-ol, 2-methyl-, a C9 branched unsaturated alcohol, is characteristic of semiochemicals, particularly insect pheromones. nih.gov Semiochemicals are chemicals involved in communication, mediating interactions both within a species (pheromones) and between different species (allelochemicals). wikipedia.orgncsu.edu These interactions can include mate attraction, aggregation, trail marking, and defense. wikipedia.orgnih.gov For example, the related compound (S)-2-Methyl-4-octanol is a male-specific aggregation pheromone in the sugarcane weevil Sphenophorus levis. researchgate.net

The ecological role of 2-Octen-4-ol, 2-methyl- remains to be discovered. Research should begin with identifying the organism(s) that produce it. Once identified, behavioral assays using synthetic standards in olfactometers or field traps would be essential to determine its function. nih.gov It could act as a sex pheromone, an aggregation pheromone, or perhaps an allomone that deters predators or competitors. Its potential role in plant-insect or microbe-insect interactions also warrants investigation, as many insect semiochemicals are derived from or mimic plant metabolites. wikipedia.org Furthermore, some aliphatic compounds, including alkenols, have shown nematicidal activity, suggesting a potential defensive role. mdpi.com

Development of Biomimetic Synthetic Routes and Bio-Inspired Derivatization

The chemical synthesis of natural products is crucial for confirming their structure and for producing sufficient quantities for biological testing. Biomimetic synthesis, in particular, seeks to mimic the plausible biosynthetic pathways that occur in nature. wiley-vch.de For a chiral molecule like 2-Octen-4-ol, 2-methyl-, stereoselective synthesis would be paramount, as different stereoisomers can have vastly different biological activities. The synthesis of (S)-2-Methyl-4-octanol, for example, was achieved starting from D-mannitol to ensure high enantiomeric purity. researchgate.net

Future work could focus on developing a concise and efficient synthesis for 2-Octen-4-ol, 2-methyl-. This would likely involve stereoselective methods to control the configuration at the chiral center (C4) and the geometry of the double bond. Furthermore, bio-inspired derivatization could be explored. This involves creating analogues of the natural product to probe structure-activity relationships (SARs). mdpi.com For instance, modifying the chain length, the position of the double bond, or the functional groups could lead to the discovery of more potent or selective agonists or antagonists, which could have applications in pest management. mdpi.com

Integrated Omics Approaches to Understand its Biological Networks

Understanding the full biological context of 2-Octen-4-ol, 2-methyl- requires a holistic, systems-level approach. Integrated "omics" technologies can connect the production of this compound to broader biological networks.

Genomics: Sequencing the genome of the producing organism can help identify the genes encoding the biosynthetic enzymes discussed in section 11.1. nih.gov

Transcriptomics: Analyzing the RNA transcripts under different conditions (e.g., comparing males and females, or mated and unmated individuals) can reveal when the biosynthetic genes are expressed.

Proteomics: Identifying the actual proteins present in relevant tissues can confirm that the biosynthetic enzymes are being produced.

Metabolomics: Profiling the full suite of small molecules can place 2-Octen-4-ol, 2-methyl- within the larger metabolic network, identifying its precursors and downstream metabolites and how their levels correlate with other compounds. nih.gov

By integrating these datasets, researchers can build a comprehensive model of how the production and perception of 2-Octen-4-ol, 2-methyl- are regulated and how it influences the organism's physiology and behavior. This approach has been instrumental in advancing the understanding of insect chemical communication. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Octen-4-ol, 2-methyl-?

- Methodological Answer :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar columns (e.g., Van Den Dool and Kratz RI) with temperature ramps to resolve volatile components. Compare retention indices and fragmentation patterns with NIST Standard Reference Database 69 .

-

Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl (δ ~1.0–1.5 ppm) and hydroxyl (δ ~1.5–2.5 ppm) groups. Cross-validate with spectral data from CAS Common Chemistry or PubChem .

-

Infrared (IR) Spectroscopy : Focus on key functional groups (e.g., -OH stretch ~3200–3600 cm⁻¹) but avoid overinterpretation of minor peaks .

- Data Table :

| Technique | Key Peaks/Parameters | Reference Source |

|---|---|---|

| GC-MS | Retention index: ~850–900 | NIST Database |

| ¹H NMR | δ 1.2 (CH₃), δ 4.1 (-OH) | PubChem |

Q. How should researchers design a synthesis protocol for 2-Octen-4-ol, 2-methyl-?

- Methodological Answer :

- Grignard Reaction : Use 2-methylpropene oxide with a Grignard reagent (e.g., CH₃MgBr) under anhydrous conditions. Monitor reaction progress via TLC.

- Purification : Employ fractional distillation (bp ~180–190°C) and verify purity via GC-MS .

- Yield Calculation : Determine limiting reagent (e.g., oxide vs. Grignard) and report theoretical vs. actual yield with error analysis .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., boiling point, solubility) be addressed?

- Methodological Answer :

-

Data Reconciliation : Compare values across authoritative databases (e.g., CAS Common Chemistry, ChemIDplus) . For example, boiling points may vary due to stereoisomerism or impurities.

-

Experimental Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere) and validate purity with orthogonal methods (GC-MS + NMR) .

- Data Table :

| Property | Reported Value Range | Source |

|---|---|---|

| Boiling Point | 180–190°C | PubChem |

| Solubility | Insoluble in H₂O | CAS |

Q. What strategies resolve contradictions in stereochemical assignments for 2-Octen-4-ol, 2-methyl-?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin derivatives) to separate enantiomers. Validate with optical rotation data .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts or IR spectra for stereoisomers .

- Collaborative Verification : Cross-reference results with independent labs or published crystallographic data (if available) .

Q. How can researchers optimize reaction conditions to minimize by-products in 2-Octen-4-ol, 2-methyl- synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for regioselectivity. Monitor by-product formation via GC-MS .

- Temperature Control : Use low-temperature regimes (-10°C to 0°C) to suppress side reactions (e.g., dehydration) .

- In Situ Analysis : Implement FTIR or Raman spectroscopy to track intermediate species .

Methodological Best Practices

Q. How should safety protocols be integrated into experimental workflows for this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile handling .

- Waste Management : Segregate organic waste and consult institutional guidelines for disposal .

Q. What computational tools are recommended for predicting the reactivity of 2-Octen-4-ol, 2-methyl-?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.